2,5-difluoro-N'-(1H-tetrazol-1-ylacetyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-DIFLUORO-N’~1~-[2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETYL]BENZOHYDRAZIDE is a complex organic compound that features a benzohydrazide core substituted with difluoro and tetraazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DIFLUORO-N’~1~-[2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETYL]BENZOHYDRAZIDE typically involves multiple steps:
Formation of the Benzohydrazide Core: This step involves the reaction of 2,5-difluorobenzoyl chloride with hydrazine hydrate under controlled conditions to form the benzohydrazide intermediate.
Introduction of the Tetraazolyl Group: The tetraazolyl group is introduced via a cycloaddition reaction between an azide and an alkyne, forming the 1H-1,2,3,4-tetrazole ring.
Acetylation: The final step involves the acetylation of the benzohydrazide intermediate with the tetraazolyl group to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-DIFLUORO-N’~1~-[2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETYL]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
2,5-DIFLUORO-N’~1~-[2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETYL]BENZOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of advanced materials, such as polymers or coatings.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2,5-DIFLUORO-N’~1~-[2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETYL]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The difluoro and tetraazolyl groups may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,5-Difluorobenzohydrazide: Lacks the tetraazolyl group, making it less versatile in certain applications.
1H-1,2,3,4-Tetrazole Derivatives: These compounds share the tetraazolyl group but may lack the difluoro substitution, affecting their reactivity and applications.
Properties
Molecular Formula |
C10H8F2N6O2 |
---|---|
Molecular Weight |
282.21 g/mol |
IUPAC Name |
2,5-difluoro-N'-[2-(tetrazol-1-yl)acetyl]benzohydrazide |
InChI |
InChI=1S/C10H8F2N6O2/c11-6-1-2-8(12)7(3-6)10(20)15-14-9(19)4-18-5-13-16-17-18/h1-3,5H,4H2,(H,14,19)(H,15,20) |
InChI Key |
KYPXCEFKWQAHSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)NNC(=O)CN2C=NN=N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.